Cas no 1520866-60-7 (2-(4-bromo-2-chlorophenyl)propan-1-amine)

2-(4-bromo-2-chlorophenyl)propan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-(4-bromo-2-chlorophenyl)propan-1-amine
- AKOS021098805
- EN300-1914521
- 1520866-60-7
-
- インチ: 1S/C9H11BrClN/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,5,12H2,1H3
- InChIKey: BQCYLEQLEXLMFS-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)Cl)C(C)CN
計算された属性
- せいみつぶんしりょう: 246.97634g/mol
- どういたいしつりょう: 246.97634g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 26Ų
2-(4-bromo-2-chlorophenyl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1914521-5.0g |
2-(4-bromo-2-chlorophenyl)propan-1-amine |
1520866-60-7 | 5g |
$3065.0 | 2023-05-31 | ||
Enamine | EN300-1914521-0.25g |
2-(4-bromo-2-chlorophenyl)propan-1-amine |
1520866-60-7 | 0.25g |
$708.0 | 2023-09-17 | ||
Enamine | EN300-1914521-1g |
2-(4-bromo-2-chlorophenyl)propan-1-amine |
1520866-60-7 | 1g |
$770.0 | 2023-09-17 | ||
Enamine | EN300-1914521-0.1g |
2-(4-bromo-2-chlorophenyl)propan-1-amine |
1520866-60-7 | 0.1g |
$678.0 | 2023-09-17 | ||
Enamine | EN300-1914521-1.0g |
2-(4-bromo-2-chlorophenyl)propan-1-amine |
1520866-60-7 | 1g |
$1057.0 | 2023-05-31 | ||
Enamine | EN300-1914521-2.5g |
2-(4-bromo-2-chlorophenyl)propan-1-amine |
1520866-60-7 | 2.5g |
$1509.0 | 2023-09-17 | ||
Enamine | EN300-1914521-0.5g |
2-(4-bromo-2-chlorophenyl)propan-1-amine |
1520866-60-7 | 0.5g |
$739.0 | 2023-09-17 | ||
Enamine | EN300-1914521-10.0g |
2-(4-bromo-2-chlorophenyl)propan-1-amine |
1520866-60-7 | 10g |
$4545.0 | 2023-05-31 | ||
Enamine | EN300-1914521-0.05g |
2-(4-bromo-2-chlorophenyl)propan-1-amine |
1520866-60-7 | 0.05g |
$647.0 | 2023-09-17 | ||
Enamine | EN300-1914521-5g |
2-(4-bromo-2-chlorophenyl)propan-1-amine |
1520866-60-7 | 5g |
$2235.0 | 2023-09-17 |
2-(4-bromo-2-chlorophenyl)propan-1-amine 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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6. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
2-(4-bromo-2-chlorophenyl)propan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 1520866-60-7 and Product Name: 2-(4-bromo-2-chlorophenyl)propan-1-amine
The compound identified by the CAS number 1520866-60-7 and the product name 2-(4-bromo-2-chlorophenyl)propan-1-amine represents a significant area of interest in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of both bromo and chloro substituents on the aromatic ring, coupled with an amine functional group at the propyl chain, makes it a versatile scaffold for further chemical modifications and biological evaluations.
Recent advancements in the synthesis and characterization of this compound have highlighted its utility as a building block in the creation of novel therapeutic agents. The 4-bromo-2-chlorophenyl moiety is particularly noteworthy, as it provides a reactive site for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in the construction of complex organic molecules. These reactions enable the introduction of diverse pharmacophores, thereby expanding the chemical space for drug discovery.
In the context of drug development, 2-(4-bromo-2-chlorophenyl)propan-1-amine has been explored for its potential role in modulating various biological pathways. Studies have indicated that this compound may exhibit inhibitory activity against certain enzymes and receptors, making it a promising candidate for further investigation. For instance, preliminary in vitro assays have suggested that derivatives of this molecule could interfere with signaling pathways involved in inflammation and cancer progression. Such findings align with the broader trend in pharmaceutical research towards identifying small molecules that can modulate complex disease mechanisms.
The synthesis of 2-(4-bromo-2-chlorophenyl)propan-1-amine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include halogenation reactions to introduce the bromo and chloro substituents, followed by nucleophilic substitution or elimination reactions to install the amine group. Advanced spectroscopic techniques such as NMR and mass spectrometry are employed to confirm the structural integrity of the compound at each stage of synthesis. These methods provide critical insights into the molecular structure, helping researchers to refine their synthetic strategies.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 2-(4-bromo-2-chlorophenyl)propan-1-amine and biological targets. These studies often involve docking simulations to predict how the compound might bind to specific enzymes or receptors. By analyzing binding affinities and binding modes, researchers can identify key interactions that contribute to biological activity. This approach has been particularly valuable in designing derivatives with enhanced potency or selectivity.
The pharmacological evaluation of 2-(4-bromo-2-chlorophenyl)propan-1-amine has revealed several interesting properties. In cell-based assays, this compound has demonstrated moderate inhibition against certain kinases, which are known to be involved in cancer cell proliferation. Additionally, preclinical studies have shown that it may exhibit anti-inflammatory effects by modulating cytokine production. These findings underscore the potential of this molecule as a lead compound for further medicinal chemistry optimization.
One of the most exciting aspects of working with 2-(4-bromo-2-chlorophenyl)propan-1-amine is its adaptability as a chemical probe. By systematically modifying its structure, researchers can generate libraries of derivatives with tailored properties. For example, replacing one of the halogen atoms with an alkyl or aryl group can significantly alter its pharmacokinetic profile. Such modifications are often guided by structure-activity relationship (SAR) studies, which help to establish correlations between molecular structure and biological activity.
The role of 2-(4-bromo-2-chlorophenyl)propan-1-amine in academic research is also noteworthy. It serves as a valuable tool for teaching advanced concepts in organic synthesis and Medicinal Chemistry. Students can learn about reaction mechanisms, synthetic strategies, and spectroscopic techniques through hands-on experiments involving this compound. This practical experience is crucial for fostering a new generation of chemists who are well-equipped to tackle complex challenges in drug discovery.
Looking ahead, future research on 1520866-60-7 and its derivatives is likely to focus on improving synthetic efficiency and exploring new biological applications. Advances in flow chemistry may enable more scalable production methods, while computational approaches could help identify novel targets for therapeutic intervention. The continued investigation of this molecule holds promise for contributing to significant advancements in pharmaceutical science.
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